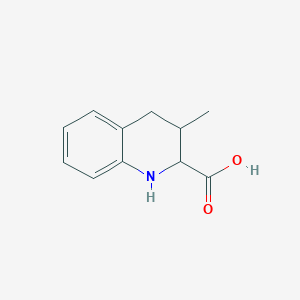
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by functionalization at the desired positions. For instance, the reduction of 2-methylquinoline-3-carboxylic acid esters using sodium tetrahydroborate in acetic acid yields the corresponding tetrahydroquinoline derivatives .
Industrial Production Methods
Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and functional group transformations. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
2-Methylquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of various quinoline derivatives.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-5,7,10,12H,6H2,1H3,(H,13,14) |
InChI Key |
VMDNWQYOHVRDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


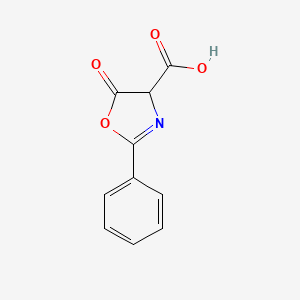
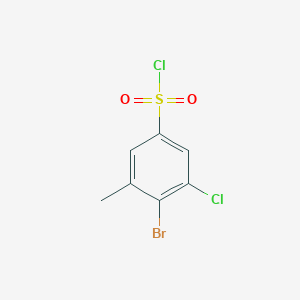
![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
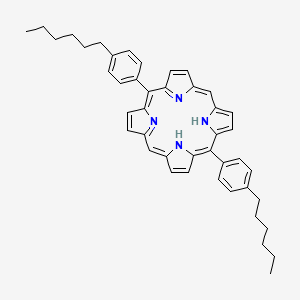
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
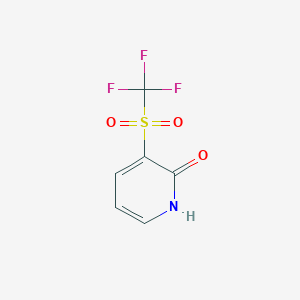
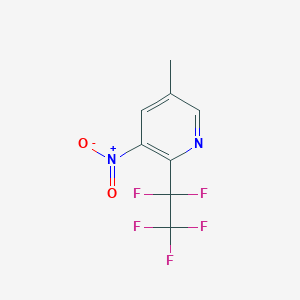

![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
